molecular formula C14H20O B13994076 1-Cyclohexyl-4-methoxy-2-methyl-benzene

1-Cyclohexyl-4-methoxy-2-methyl-benzene

Cat. No.: B13994076
M. Wt: 204.31 g/mol
InChI Key: BGWNUNRDXSQVLN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-methoxy-2-methyl-benzene is an organic compound with the molecular formula C14H20O It is a derivative of benzene, where the benzene ring is substituted with a cyclohexyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-4-methoxy-2-methyl-benzene can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-2-methylbenzene (anisole) with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-methoxy-2-methyl-benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylphenol.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Cyclohexyl-4-methoxy-2-methyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-methoxy-2-methyl-benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-4-methoxybenzene: Lacks the methyl group at the 2-position.

    1-Cyclohexyl-2-methylbenzene: Lacks the methoxy group at the 4-position.

    4-Methoxy-2-methylbenzene (Anisole): Lacks the cyclohexyl group.

Uniqueness

1-Cyclohexyl-4-methoxy-2-methyl-benzene is unique due to the presence of all three substituents (cyclohexyl, methoxy, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclohexyl-4-methoxy-2-methylbenzene

InChI

InChI=1S/C14H20O/c1-11-10-13(15-2)8-9-14(11)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

BGWNUNRDXSQVLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCCCC2

Origin of Product

United States

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